molecular formula C7H5N3O4S B13515253 4-Cyano-3-nitrobenzenesulfonamide

4-Cyano-3-nitrobenzenesulfonamide

Cat. No.: B13515253
M. Wt: 227.20 g/mol
InChI Key: PFUMNSWZJPPTKM-UHFFFAOYSA-N
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Description

4-Cyano-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitro (-NO₂) group at the 3-position and a cyano (-CN) group at the 4-position of the benzene ring. Sulfonamides are well-known for their diverse applications, including use as antimicrobial agents, enzyme inhibitors, and intermediates in organic synthesis . The nitro and cyano groups are strong electron-withdrawing substituents, which influence the compound’s electronic properties, acidity, and reactivity.

Properties

Molecular Formula

C7H5N3O4S

Molecular Weight

227.20 g/mol

IUPAC Name

4-cyano-3-nitrobenzenesulfonamide

InChI

InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(15(9,13)14)3-7(5)10(11)12/h1-3H,(H2,9,13,14)

InChI Key

PFUMNSWZJPPTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involving metal-promoted tandem nitration and halogenation has been developed, which shows high chemoselectivity and functional group compatibility . The nitration reagents used in this method include copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), and ammonium nitrate (NH4NO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: Reduction of the nitro group.

    Amine derivatives: Reduction of the cyano group.

    Substituted sulfonamides: Nucleophilic substitution reactions.

Scientific Research Applications

4-Cyano-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. The presence of the cyano and nitro groups may enhance the compound’s binding affinity and specificity for its target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Cyano-3-nitrobenzenesulfonamide with structurally related sulfonamides and derivatives, highlighting key differences in substituents, properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties/Applications Safety Data
This compound -SO₂NH₂, -NO₂ (3), -CN (4) Not provided C₇H₄N₃O₄S 242.19 g/mol High polarity due to -CN and -NO₂; potential use in drug design (e.g., enzyme inhibition) . Likely acidic sulfonamide proton (pKa ~8-10, inferred). No direct data; cyano group may pose toxicity risks (e.g., cyanide release).
4-Chloro-3-nitrobenzenesulfonamide -SO₂NH₂, -NO₂ (3), -Cl (4) 97-09-6 C₆H₅ClN₂O₄S 260.69 g/mol Research intermediate; electron-withdrawing -Cl and -NO₂ enhance stability. Used in pilot-scale synthesis . No classified hazards per SDS, but data gaps exist .
4-(Cyanosulfanyl)-3-nitrobenzoic acid -COOH, -S-CN (4), -NO₂ (3) 6083-79-0 C₈H₄N₂O₄S 224.19 g/mol Carboxylic acid adds solubility in polar solvents; -S-CN group may enable metal coordination. Used as a synthetic intermediate . Limited safety data; handle with caution due to reactive functional groups.
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide -SO₂NH-(4-CN-Ph), -OCH₃ (3) Not provided C₁₄H₁₁N₂O₃S 299.32 g/mol Methoxy group enhances lipophilicity; -CN on phenyl ring may modulate bioactivity. Synthesized via Grignard reaction (e.g., 3-methoxyphenylmagnesium bromide). Safety data not available; methoxy groups generally low toxicity.

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The -NO₂ group in all compounds enhances acidity of the sulfonamide proton. Solubility: The carboxylic acid in 4-(Cyanosulfanyl)-3-nitrobenzoic acid improves water solubility compared to sulfonamides .

Synthetic Routes: 4-Chloro-3-nitrobenzenesulfonamide is produced in bulk for research, while N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide is synthesized via Grignard reactions .

Crystallography and Hydrogen Bonding: Sulfonamides often form robust hydrogen-bonding networks. The -CN and -NO₂ groups in this compound likely contribute to a dense crystal lattice, as seen in analogs analyzed via SHELX .

Applications: 4-Chloro-3-nitrobenzenesulfonamide is a common intermediate, whereas the cyano derivative may have niche roles in drug discovery due to its enhanced electronic properties .

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